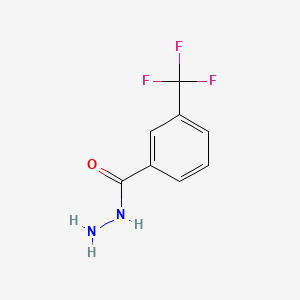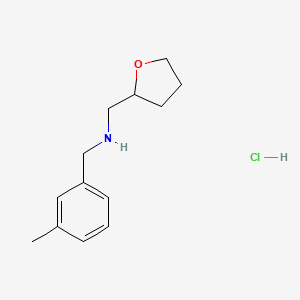
3-(Trifluorométhyl)benzohydrazide
Vue d'ensemble
Description
3-(Trifluoromethyl)benzohydrazide is a chemical compound that is part of the trifluoromethylated benzanilides family. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences their molecular conformation and chemical properties.
Synthesis Analysis
The synthesis of trifluoromethylated benzanilides, which are closely related to 3-(Trifluoromethyl)benzohydrazide, involves the formation of C(sp3)–F bonds. These compounds have been synthesized to study the impact of the trifluoromethyl group on the molecule's conformation and crystal packing characteristics . Another related synthesis involves the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride, which demonstrates the versatility of benzohydrazide derivatives in forming heterocyclic compounds .
Molecular Structure Analysis
The molecular and crystal structures of trifluoromethylated benzanilides have been investigated, revealing that the trifluoromethyl group induces a variety of supramolecular interactions. These interactions include strong N–H⋯OC and weak C–H⋯OC, C–H⋯F–C, and C–H⋯π H-bonds, as well as C–F⋯F–C and C–F⋯π intermolecular interactions in the solid state . The presence of the trifluoromethyl group at different positions on the phenyl ring leads to variations in crystal packing, demonstrating the group's influence on the overall molecular conformation.
Chemical Reactions Analysis
The trifluoromethyl group in benzanilides is associated with rotational disorder in some crystalline solids, and the overall crystal structure is stabilized by a network of intermolecular H-bonds and contacts, known as the "fluorous effect" . This effect plays a significant role in the reactivity and stability of the compounds. Additionally, the reactivity of benzohydrazide derivatives in forming triazoles through "click" chemistry has been demonstrated, where benzyl azide reacts with platinum polyynyl complexes in the presence of a copper catalyst to form 1,2,3-triazoles .
Physical and Chemical Properties Analysis
The trifluoromethyl group affects the acidity of the participating hydrogens, which in turn influences the hydrogen bonding characteristics of the weak C–H⋯F–C H-bonds in the crystal . This relationship between acidity and hydrogen bonding is crucial for understanding the physical properties of these compounds, such as their solubility, melting points, and crystal lattice stability. The presence of the trifluoromethyl group also contributes to the conformational flexibility of the molecule, which can be compared with theoretical calculations from Density Functional Theory (DFT) to predict the behavior of these compounds under various conditions .
Applications De Recherche Scientifique
Pharmacologie : Inhibition de la cholinestérase
Les dérivés de la 3-(trifluorométhyl)benzohydrazide ont été étudiés pour leur potentiel en tant qu'inhibiteurs de la cholinestérase . Ces composés sont d'intérêt en pharmacologie en raison de leur capacité à inhiber l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE), enzymes impliquées dans la dégradation du neurotransmetteur acétylcholine. L'inhibition de ces enzymes peut être bénéfique dans le traitement de maladies comme la maladie d'Alzheimer, où les niveaux d'acétylcholine sont considérablement réduits.
Biochimie : Activité antimicrobienne
L'échafaudage hydrazide-hydrazone de la this compound a été identifié comme ayant un large spectre d'activité biologique, y compris des propriétés antimicrobiennes . Ces composés ont montré une activité contre une gamme d'organismes, y compris les bactéries Gram-positives et Gram-négatives, les mycobactéries, les levures et les moisissures, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens.
Génie chimique : Optimisation des procédés
En génie chimique, la this compound est utilisée pour ses propriétés réactives dans divers processus de synthèse . Sa stabilité dans différentes conditions en fait un candidat pour des études d'optimisation des processus, dont l'objectif est d'améliorer l'efficacité et le rendement de la production chimique.
Sciences de l'environnement : Dégradation des polluants
La recherche sur les applications environnementales de la this compound comprend son utilisation dans la dégradation des polluants . Sa structure chimique permet des réactions qui peuvent décomposer des substances nocives, contribuant potentiellement aux efforts de nettoyage de l'environnement.
Safety and Hazards
The safety data sheet for 3-(Trifluoromethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that the compound affects the respiratory system
Biochemical Pathways
Some studies suggest that benzhydrazide derivatives can display fungicidal activity , indicating potential effects on fungal biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.
Result of Action
Some research suggests that benzhydrazide derivatives can have antimicrobial effects , which could imply a range of potential cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 3-(Trifluoromethyl)benzohydrazide, it’s recommended to keep it away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharge
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUSYNBASYGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380514 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22227-25-4 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)








